methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate
Description
Methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with methyl groups at positions 4 and 6, a 1H-pyrrol-1-yl group at position 3, and a methyl carbamate moiety at position 2. This structure places it within a class of fused bicyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties .
The synthesis of such compounds typically involves multi-step heterocyclic reactions, such as condensation of enaminones with dimethoxytetrahydrofuran () or microwave-assisted coupling (). For instance, the methyl carboxylate analog (CAS 885277-79-2) is synthesized via similar routes but replaces the carbamate with a methyl ester .
Properties
IUPAC Name |
methyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-8-10(2)16-13-11(9)12(18-6-4-5-7-18)14(21-13)17-15(19)20-3/h4-8H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBDDRVFHBXSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)NC(=O)OC)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-b]pyridine exhibit potent anticancer properties. In a study published in the Journal of Medicinal Chemistry, several compounds were synthesized based on this scaffold, demonstrating significant antiproliferative effects against various human tumor cell lines. The methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate showed promising results with low GI50 values across multiple cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. In vitro studies have shown that thieno[2,3-b]pyridine derivatives possess antibacterial and antifungal activities. The mechanism of action is believed to involve inhibition of key enzymes or disruption of cell membrane integrity in pathogens .
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of compounds containing the thieno[2,3-b]pyridine moiety. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been explored as well. Research indicates that it may modulate inflammatory pathways and reduce cytokine production in various models of inflammation, suggesting potential applications in treating inflammatory disorders .
Case Study 1: Anticancer Efficacy
A recent study synthesized several thieno[2,3-b]pyridine derivatives and tested their efficacy against breast cancer cell lines. This compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating superior potency.
Case Study 2: Antimicrobial Activity
In a comparative study assessing various thieno derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited notable antibacterial activity with MIC values comparable to leading antibiotics.
Case Study 3: Neuroprotection
In a neurotoxicity model using SH-SY5Y neuronal cells exposed to oxidative stressors, treatment with this compound resulted in reduced cell death and preservation of mitochondrial function.
Mechanism of Action
The mechanism of action of methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs of methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate, highlighting differences in functional groups and molecular properties:
Key Differences and Implications
Carbamate vs.
Ethyl vs. Methyl Carbamate : The ethyl carbamate derivative (CAS 919107-57-6) has a longer alkyl chain, which may enhance lipophilicity and metabolic stability compared to the methyl variant .
Carbohydrazide Derivatives : Compounds such as the sulfonyl carbohydrazide (CAS 478029-13-9) exhibit greater conformational flexibility, which could influence their interaction with biological targets .
Pharmacological and Physicochemical Properties
- Solubility : The ethyl carbamate () is expected to have lower aqueous solubility than the methyl carbamate due to increased hydrophobicity.
- Bioactivity : Urea derivatives () are reported in patents for kinase inhibition, implying that the carbamate analog may share similar mechanisms .
- Stability : The carbohydrazide derivative’s hydrazide group () may confer susceptibility to hydrolysis compared to the more stable carbamate .
Biological Activity
Methyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS No. 866039-20-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes pyrrole, thieno, and pyridine rings. Its molecular formula is , with a molar mass of 433.57 g/mol. The predicted density is approximately 1.20 g/cm³, and it has a boiling point around 560.6 °C .
This compound exhibits its biological effects through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting processes such as cell proliferation and apoptosis.
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties by inducing cell cycle arrest and promoting apoptosis in tumor cells .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various human tumor cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the thieno and pyridine moieties can significantly influence the biological activity of the compound. For example:
- Substituent Variations : Altering the substituents on the pyridine ring can enhance potency and selectivity against specific targets.
Study 1: Anticancer Efficacy in Animal Models
A study evaluated the anticancer efficacy of this compound in mouse models of cancer. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .
Study 2: Mechanistic Insights
Further investigations into the mechanistic pathways revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
